molecular formula C12H9F2N B2814103 2-(2,4-Difluorophenyl)-5-methylpyridine CAS No. 583052-21-5

2-(2,4-Difluorophenyl)-5-methylpyridine

Cat. No.: B2814103
CAS No.: 583052-21-5
M. Wt: 205.208
InChI Key: COHVUSHFIAMZSW-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)-5-methylpyridine is a heterocyclic aromatic compound that features a pyridine ring substituted with a 2,4-difluorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)-5-methylpyridine typically involves the reaction of 2,4-difluorobenzyl chloride with 5-methylpyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like toluene, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)-5-methylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to the formation of different functionalized pyridine compounds.

Scientific Research Applications

2-(2,4-Difluorophenyl)-5-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenyl)-5-methylpyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity by influencing its electronic properties and interactions with the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Difluorophenyl)-5-methylpyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These characteristics make it particularly useful in applications requiring precise control over molecular interactions and reactivity.

Properties

IUPAC Name

2-(2,4-difluorophenyl)-5-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2N/c1-8-2-5-12(15-7-8)10-4-3-9(13)6-11(10)14/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHVUSHFIAMZSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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